![molecular formula C20H19N7O2 B2822309 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide CAS No. 2034370-52-8](/img/structure/B2822309.png)
2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a quinoline ring, a pyridazine ring, and a triazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis and density functional theory (DFT). The DFT is used to calculate the optimal structure of the compound using the B3LYP correlation function with the 6-311G (2 d, p) basis set .Aplicaciones Científicas De Investigación
Chemical Synthesis Approaches
Scientific studies have explored various synthetic approaches and chemical properties of compounds structurally related to 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide. For instance, a study elaborated on the conversion of 2-chloroallylamines into heterocyclic compounds, highlighting the chemical reactivity and potential for creating complex molecular structures (McDonald & Proctor, 1975).
Structural Modifications and Derivatives
Research has demonstrated the synthesis and evaluation of structurally similar compounds. For instance, derivatives of 1H-pyrrolo[3,2,1-ij]quinoline with diuretic properties have been synthesized, indicating the pharmaceutical potential of such compounds (Shishkina et al., 2018). Additionally, the compound ergotaminine, which bears some structural resemblance, has been studied for its unique molecular geometry and hydrogen bonding patterns, shedding light on molecular interactions and stability (Merkel et al., 2012).
Antioxidant and Medicinal Potential
Antioxidant Activity
Research has delved into the antioxidant properties of heteroaromatic compounds, examining their potential to intercept free radicals, which is crucial for mitigating oxidative stress in biological systems. Such studies are pivotal for understanding the therapeutic potential of these compounds, including their roles in disease prevention and treatment (Chernov'yants et al., 2016).
Pharmacological Applications
A range of studies have synthesized and tested various derivatives of compounds structurally similar to this compound for their pharmacological activities. For instance, derivatives of 1-formamide-triazolo[4, 3-a]quinoline have been evaluated for their anticonvulsant effects, highlighting the potential of these compounds in therapeutic applications (Wei et al., 2010). Furthermore, novel pyrazoline and pyrazole derivatives have been synthesized and assessed for their antimicrobial activities, demonstrating the breadth of potential applications in treating infectious diseases (Hassan, 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that many bioactive compounds work by binding with high affinity to multiple receptors, which can lead to a variety of biological responses . The presence of the triazole nucleus, a nitrogenous heterocyclic moiety, in the compound suggests that it may be capable of forming specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways . For example, nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen, act by blocking the production of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s ADME properties and their impact on its bioavailability.
Result of Action
Compounds with similar structures have shown significant inhibitory activity against various targets . This suggests that the compound may have a similar effect, leading to a decrease in the activity of its targets.
Action Environment
It is known that the biological activity of many compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-19-11-14(13-5-1-2-6-15(13)22-19)20(29)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,29)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHQSOWOKBZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=O)NC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxy}acetamide](/img/structure/B2822226.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2822227.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)
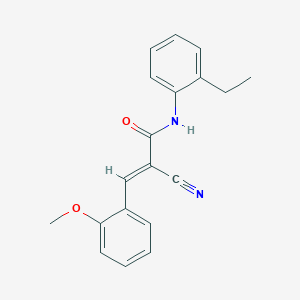
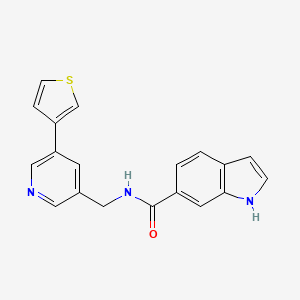
![4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822232.png)
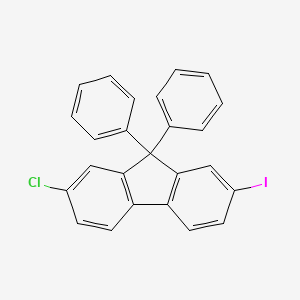
![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)
![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)
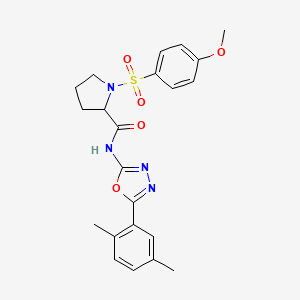
![4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822244.png)

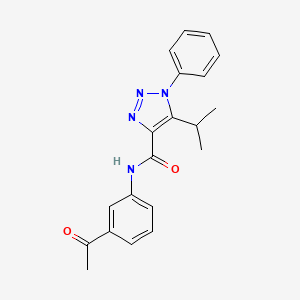
![3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2822247.png)
